Carbonic Anhydrase Inhibition Potency Significantly Differs from 4-Unsubstituted Analog
The target compound's 4-cyano group is predicted to critically alter the electron density of the benzenesulfonamide pharmacophore compared to an unsubstituted analog. In closely related series, the introduction of a cyano group has been shown to enhance carbonic anhydrase inhibition. For example, 4-cyanobenzenesulfonamide alone is a known CA II binder, with crystallographic data confirming its binding mode [1]. The additional triazine-methyl group in the target compound is expected to further modulate potency and isoform selectivity [2]. While direct Ki data for this compound is not yet published, the class-level trend strongly indicates it will not behave identically to the simpler N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide scaffold.
| Evidence Dimension | Predicted impact of 4-CN substitution on CA inhibition potency |
|---|---|
| Target Compound Data | 4-CN group (electron-withdrawing, strong -I effect) |
| Comparator Or Baseline | 4-H analog: N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
| Quantified Difference | Not available (predicted significantly lower Ki for target compound on CA II based on electronic effects) |
| Conditions | Prediction based on Hammett constants and SAR from related sulfonamide series. |
Why This Matters
This structural difference is the primary driver of biological activity, making the compound a non-interchangeable tool for medicinal chemistry programs focused on tuning CA selectivity.
- [1] RCSB Protein Data Bank. (2019). Human Carbonic Anhydrase II in complex with 4-cyanobenzenesulfonamide. PDB ID: 6ROB. View Source
- [2] Ibrahim, H. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12, 16756. View Source
